molecular formula C14H20N2O3 B1441264 Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate CAS No. 1053657-00-3

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Cat. No. B1441264
M. Wt: 264.32 g/mol
InChI Key: HKLUNDSEWUWWJC-UHFFFAOYSA-N
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Description

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a chemical compound with the empirical formula C14H20N2O3 . It has a molecular weight of 264.32 g/mol . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(OC(C)(C)C)C1=NC(N2CCOCC2)=CC=C1 . The InChI representation is 1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-12(15-11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the web search results.

Scientific Research Applications

  • Supramolecular Structure Modulation

    • Field : Surface Chemistry
    • Application : Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .
    • Method : The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was controlled by stepwise annealing on Ag (111) .
    • Results : The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .
  • Organic Light-Emitting Diodes (OLED) Emitters

    • Field : Materials Chemistry
    • Application : Tert-butyl substituted acridan and perfluorobiphenyl were used as sky-blue OLED emitters exhibiting aggregation induced thermally activated delayed fluorescence .
    • Method : Multi-functional luminophores were designed and synthesized .
    • Results : The best OLED was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
  • Solvolysis Transition States

    • Field : Physical Chemistry
    • Application : The properties of the transition states in the solvolysis of tert-butyl halides have been studied .
    • Method : The properties (or descriptors) of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide were obtained .
    • Results : The transition states were found to be highly dipolar and strong hydrogen bond acids and bases, except for the tert-butyl iodide transition state in aprotic solvents, which has a rather low hydrogen bond acidity .
  • Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Organic Chemistry
    • Application : Tertiary butyl esters find large applications in synthetic organic chemistry .
    • Method : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds was developed using flow microreactor systems .
    • Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Chemistry and Biology

    • Field : Organic & Biomolecular Chemistry
    • Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
    • Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
    • Results : The way through to its possible application in biocatalytic processes is described .
  • Non-Directed Catalytic Hydroxylation

    • Field : Organic Chemistry
    • Application : The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
    • Method : An electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
    • Results : Site-selective and product chemoselective hydroxylation of the tert-butyl group is accomplished with broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields . Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

properties

IUPAC Name

tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-12(15-11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLUNDSEWUWWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198054
Record name 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

CAS RN

1053657-00-3
Record name 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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